molecular formula C20H20N2O3S B3717531 ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3717531
M. Wt: 368.5 g/mol
InChI Key: RNNMGNVOJGVHMN-QHOMEFQRSA-N
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Description

Ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a naphthalene moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Dimethylamino Group: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino group or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl (5Z)-5-(dimethylaminomethylidene)-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-20(24)17-18(23)16(12-22(2)3)26-19(17)21-15-11-7-9-13-8-5-6-10-14(13)15/h5-12,23H,4H2,1-3H3/b16-12-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMGNVOJGVHMN-QHOMEFQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN(C)C)SC1=NC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/N(C)C)/SC1=NC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
ethyl (5Z)-5-[(dimethylamino)methylidene]-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

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